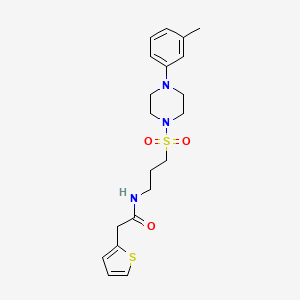

2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide

Description

Properties

IUPAC Name |

N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3S2/c1-17-5-2-6-18(15-17)22-9-11-23(12-10-22)28(25,26)14-4-8-21-20(24)16-19-7-3-13-27-19/h2-3,5-7,13,15H,4,8-12,14,16H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARMXOCUIMJBJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the introduction of the piperazine ring and the sulfonyl group. Common reagents used in these reactions include thiophene-2-carboxylic acid, m-tolylpiperazine, and sulfonyl chlorides. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds similar to 2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide exhibit significant anticancer properties. For instance, derivatives of thiazole and thiophene have shown antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy . The mechanism of action is believed to involve the inhibition of key signaling pathways that regulate cell growth and apoptosis.

Neuropharmacological Applications

The compound's structural features suggest potential activity as a neuropharmacological agent. Piperazine derivatives are known for their interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). Research indicates that such compounds can act as antagonists or agonists at various receptor sites, potentially leading to therapeutic effects in conditions like anxiety and depression .

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step processes that include condensation reactions between thiophene derivatives and piperazine-based sulfonamides. The synthetic routes often utilize solvents such as ethanol under basic conditions to facilitate the reaction .

Case Study 1: Anticancer Activity

A study published in RSC Advances demonstrated that a thiazole derivative with a similar structure exhibited potent cytotoxicity against breast cancer cells. The compound was shown to induce apoptosis through mitochondrial pathways, highlighting the therapeutic potential of thiophene-based compounds in oncology .

Case Study 2: Neuroprotective Effects

Another investigation focused on a piperazine derivative demonstrated significant neuroprotective effects in animal models of neurodegenerative diseases. The study revealed that the compound could reduce oxidative stress markers and improve cognitive function, suggesting its potential as a treatment for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The thiophene ring and piperazine moiety play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Molecular weights calculated from formula; †CAS from ; ‡CAS from .

Pharmacological and Physicochemical Insights

- Piperazine Modifications: The m-tolyl group in the target compound increases lipophilicity compared to pyridinyl () or fluorophenyl () analogs, which may enhance blood-brain barrier permeability but reduce aqueous solubility.

Acetamide Variations :

- Thiophen-2-yl vs. thiophen-3-yl: The 2-position aligns with bioactive conformations seen in dopamine receptor ligands, whereas 3-substitution may disrupt planar geometry critical for binding .

- Halogenated aryl groups (e.g., 2,6-dichlorophenyl in ) enhance antimicrobial activity but introduce toxicity risks absent in the target compound.

Sulfonyl Linker :

- The sulfonyl group in the target compound and analogs (–17) contributes to rigidity and hydrogen-bond acceptor capacity, stabilizing interactions with serine proteases or neurotransmitter transporters .

Biological Activity

The compound 2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiophene ring, a piperazine moiety, and a sulfonamide group, which are known to contribute to various pharmacological effects.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on piperazine derivatives have shown promising results against various cancer cell lines:

- Cell Line Testing : A study evaluated the cytotoxic effects of several piperazine derivatives against human cancer cell lines such as MiaPaCa2 (pancreatic), MCF-7 (breast), and A2780 (ovarian). Compounds were assessed for their growth inhibition at different concentrations, revealing that modifications in the piperazine structure can enhance cytotoxicity .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 21 | MCF-7 | 14 |

| 15 | A2780 | >50 |

| 18 | MiaPaCa2 | >50 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have demonstrated activity against various bacterial strains:

- Bacterial Strains Tested : Compounds were evaluated against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Results indicated moderate to strong antibacterial activity, particularly against resistant strains .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Strong |

| Pseudomonas aeruginosa | Moderate |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar sulfonamide groups have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation .

- Protein Interaction : Docking studies reveal that these compounds can effectively bind to target proteins involved in cell signaling pathways critical for tumor growth and survival .

Case Study 1: Anticancer Efficacy

A focused library of piperazine derivatives was synthesized and screened for anticancer activity. The most potent compounds exhibited GI50 values ranging from 14 µM to >50 µM across different cancer cell lines, indicating the potential of structural modifications to enhance efficacy .

Case Study 2: Antimicrobial Screening

In another study, a series of piperazine-thiazole derivatives were tested for their antibacterial properties. The results demonstrated that certain modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for developing new antibiotics .

Q & A

Basic: What are the recommended synthetic routes for 2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide?

Answer:

The synthesis typically involves multi-step reactions:

Thiophene Acetamide Formation : React 2-thiophenecarboxylic acid with chloroacetyl chloride to form 2-(thiophen-2-yl)acetyl chloride, followed by coupling with an amine intermediate.

Sulfonylation : Introduce the sulfonylpropyl group by reacting 4-(m-tolyl)piperazine with propane sultone or a sulfonyl chloride derivative.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization for purity.

Characterization : Confirm structure via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Reference PubChem protocols for spectral validation .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:

Integrate quantum chemical calculations (e.g., DFT) and reaction path search tools to:

- Predict transition states and intermediates, reducing trial-and-error experimentation.

- Screen solvent effects and catalyst interactions using molecular dynamics simulations.

- Apply ICReDD’s feedback loop: Experimental data informs computational models, refining reaction conditions (e.g., temperature, solvent polarity) for higher yields .

Basic: What analytical techniques confirm the compound’s structural integrity and purity?

Answer:

- NMR Spectroscopy : Compare -NMR (e.g., thiophene protons at δ 6.8–7.2 ppm) and -NMR (carbonyl at ~170 ppm) with PubChem-predicted spectra .

- Mass Spectrometry : HRMS should match the molecular formula (e.g., CHNOS).

- HPLC : Use a C18 column (UV detection at 254 nm) to verify purity (>95%) .

Advanced: How should researchers address contradictory bioactivity data across studies?

Answer:

- Standardize Assays : Replicate studies under controlled conditions (e.g., cell line, incubation time, solvent/DMSO concentration).

- Dose-Response Validation : Perform EC/IC curves with positive controls (e.g., known receptor antagonists).

- Orthogonal Methods : Cross-validate using SPR (surface plasmon resonance) for binding affinity and in silico docking for target interaction .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use a fume hood to avoid inhalation.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Consult SDS sheets for toxicity data (e.g., LD in rodents) .

Advanced: How can statistical experimental design improve reaction optimization?

Answer:

- Factorial Design : Vary parameters (temperature, catalyst loading, stoichiometry) to identify critical factors.

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) to maximize yield.

- Example : A Central Composite Design (CCD) reduced synthesis steps from 11 to 6 in analogous piperazine sulfonamide derivatives .

Advanced: What strategies enhance solubility for in vitro pharmacological studies?

Answer:

- Co-Solvents : Test DMSO/PEG-400 mixtures (≤0.1% v/v to avoid cytotoxicity).

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety.

- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) or use cyclodextrin complexes. Validate solubility via shake-flask method with HPLC quantification .

Basic: How is the compound’s stability assessed under storage conditions?

Answer:

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.

- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products.

- Recommendation : Store at –20°C under argon for long-term stability .

Advanced: What interdisciplinary approaches resolve mechanistic ambiguities in target engagement?

Answer:

- Chemical Biology : Use photoaffinity labeling (e.g., diazirine tags) to map binding pockets.

- Metabolomics : Profile cellular metabolites post-treatment via LC-MS to identify off-target effects.

- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution for structural validation .

Advanced: How do researchers validate the compound’s selectivity across related receptor subtypes?

Answer:

- Panel Screening : Test against 50+ GPCRs/kinases (e.g., Eurofins Cerep Panels).

- Kinetic Studies : Use SPR to measure association/dissociation rates (k/k).

- Mutagenesis : Engineer receptor mutants (e.g., alanine scanning) to pinpoint binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.